(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
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Overview
Description
(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of naphthalenone and benzothienopyrimidine, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone typically involves multiple steps. The initial step often includes the preparation of the naphthalenone and benzothienopyrimidine precursors. These precursors are then subjected to hydrazone formation under controlled conditions. Common reagents used in these reactions include hydrazine derivatives and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding hydrazone chemistry and exploring new synthetic methodologies .
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studying enzyme inhibition or receptor binding. Its structural features allow it to interact with various biological targets, potentially leading to new therapeutic applications .
Medicine
In medicine, (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone could be explored for its pharmacological properties. Research may focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent .
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for designing novel compounds with specific properties .
Mechanism of Action
The mechanism of action of (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific pathways, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone hydrazone
- 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamine
Uniqueness
What sets (1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone apart from similar compounds is its combined structural features of naphthalenone and benzothienopyrimidine. This unique combination allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H22N4OS |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H22N4OS/c1-26-14-9-10-15-13(11-14)5-4-7-17(15)24-25-20-19-16-6-2-3-8-18(16)27-21(19)23-12-22-20/h9-12H,2-8H2,1H3,(H,22,23,25)/b24-17+ |
InChI Key |
JMDQBKXTXMBXNV-JJIBRWJFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/NC3=C4C5=C(CCCC5)SC4=NC=N3)/CCC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NNC3=C4C5=C(CCCC5)SC4=NC=N3)CCC2 |
Origin of Product |
United States |
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